molecular formula C13H14N4O5S B027728 Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- CAS No. 110579-18-5

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-

Cat. No. B027728
M. Wt: 338.34 g/mol
InChI Key: STEWSPJNLNKNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- involves the inhibition of specific enzymes and proteins, which are essential for the growth and survival of cancer cells, bacteria, and viruses. Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.

Biochemical And Physiological Effects

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been shown to have significant biochemical and physiological effects on various cell types. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.

Advantages And Limitations For Lab Experiments

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards specific targets. However, its complex synthesis method and limited solubility in water can pose challenges for researchers.

Future Directions

There are several future directions for the research and development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)--based drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections is an exciting direction for future research.
In conclusion, Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is a promising chemical compound that has significant potential for various scientific research applications. Its unique properties and mechanism of action make it an attractive candidate for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroimidazole with various reagents to form the desired product. The synthesis of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.

properties

CAS RN

110579-18-5

Product Name

Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-

Molecular Formula

C13H14N4O5S

Molecular Weight

338.34 g/mol

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfonylacetamide

InChI

InChI=1S/C13H14N4O5S/c1-9-15-12(17(19)20)13(23(21,22)8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18)

InChI Key

STEWSPJNLNKNKN-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-]

Other CAS RN

110579-18-5

synonyms

2-((2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)sulfonyl)acetam ide

Origin of Product

United States

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